2,4,6-トリイソプロピルベンゼンスルホニルアジド

概要

説明

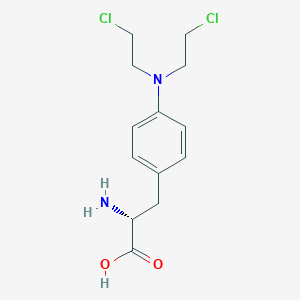

2,4,6-Triisopropylbenzenesulfonyl azide (TIPS-azide) is a reagent used in a variety of laboratory experiments due to its reactivity and versatility. It is a chemical compound with the molecular formula C12H21N3O3S and is a member of the sulfonyl azide family. TIPS-azide is a useful reagent for a variety of organic synthesis, peptide synthesis, and bioconjugation applications in the fields of chemistry and biochemistry.

科学的研究の応用

1. ケトンへのジアゾ転移のための試薬 2,4,6-トリイソプロピルベンゼンスルホニルアジドは、ケトンへのジアゾ転移のための試薬として使用されます . このプロセスは相間移動条件下で起こり、他の方法よりも立体的にかさ高いα-ジアゾケトンの収率が向上します .

カリウムエノラートへのアジド転移

この化合物は、α-アジド誘導体を形成するために、カリウムエノラート(KHMDS)へのアジド転移にも使用されます . これは、多くの合成プロセスにおける重要なステップです。

3. 異性体選択的非天然アミノ酸合成 2,4,6-トリイソプロピルベンゼンスルホニルアジドは、非天然アミノ酸の異性体選択的合成に使用されます . この化合物を用いたカルボン酸誘導体のα炭素へのアジドの導入は、求電子的なハロゲン化に続いて陰イオン性アジドを用いた求核置換を行うよりも効率的な代替方法です .

4. 官能化された糖類の立体選択的ダイバーシティ指向合成 この化合物は、官能化された糖類の立体選択的ダイバーシティ指向合成のための試薬として使用されます . このプロセスは、新薬や治療法の開発において重要です。

マイヤーのラクタム化

作用機序

Safety and Hazards

2,4,6-Triisopropylbenzenesulfonyl azide is considered hazardous. It is moisture sensitive and should be stored in conditions avoiding incompatible products and exposure to moist air or water . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Asp. Tox. 1 - Flam. Liq. 2 - Repr. 2 - Skin Irrit. 2 - STOT RE 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, and formation of dust and aerosols .

将来の方向性

The use of 2,4,6-Triisopropylbenzenesulfonyl azide in the synthesis of unnatural amino acids suggests potential applications in the development of new pharmaceuticals and bioactive compounds . Its use in the functionalization of sugars also indicates potential applications in the field of glycoscience .

特性

IUPAC Name |

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWUHCKKDPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327323 | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36982-84-0 | |

| Record name | Trisyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36982-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,4,6-Triisopropylbenzenesulfonyl azide in organic synthesis?

A1: 2,4,6-Triisopropylbenzenesulfonyl azide acts as an efficient diazo transfer reagent. This means it can introduce a diazo group (N2) into molecules, particularly at the alpha-methylene position of carbonyl compounds like β-oxo esters and oxo sulfones. [1, 2] This transformation is valuable for synthesizing various organic compounds, including α-amino acid derivatives. [7]

Q2: Why is 2,4,6-Triisopropylbenzenesulfonyl azide preferred over other sulfonyl azides for certain reactions?

A2: Research indicates that while other sulfonyl azides like trifluoromethanesulfonyl azide (triflyl azide) are effective with activated acetic acid esters and ketones, [3, 4] 2,4,6-Triisopropylbenzenesulfonyl azide demonstrates superior performance in specific cases. For instance, it has shown greater efficiency in the α-azidation of amide enolates and ester enolates for synthesizing α-amino acid derivatives. [7]

Q3: Can you provide an example of how 2,4,6-Triisopropylbenzenesulfonyl azide facilitates the synthesis of complex molecules?

A3: A study successfully employed 2,4,6-Triisopropylbenzenesulfonyl azide in the total synthesis of (±)-camphorenone. [3] The researchers achieved a direct diazo transfer reaction to bicyclo[3.2.1]oct-6-en-2-ones using 2,4,6-Triisopropylbenzenesulfonyl azide and potassium tert-butoxide. The resulting α-diazoketones underwent a Wolff rearrangement, ultimately leading to the formation of (±)-camphorenone. This example highlights the reagent's utility in complex multi-step synthesis.

Q4: Beyond diazo transfer, has 2,4,6-Triisopropylbenzenesulfonyl azide been implicated in other unique reaction pathways?

A4: Interestingly, research has shown that 2,4,6-Triisopropylbenzenesulfonyl azide plays a crucial role in generating a short-lived tritylethynyl azide intermediate when reacting with tritylethyne treated with butyllithium. [1] This intermediate subsequently decomposes to cyanotritylcarbene. This finding challenged the previous understanding that tritylcarbenes exclusively form triphenylethenes and highlighted the potential for 2,4,6-Triisopropylbenzenesulfonyl azide to participate in reactions beyond simple diazo transfer.

Q5: What are some of the physical and chemical properties of 2,4,6-Triisopropylbenzenesulfonyl azide?

A5: 2,4,6-Triisopropylbenzenesulfonyl azide is characterized by a molecular formula of C15H23N3O2S and a molecular weight of 309.48 g/mol. [6] It exists as a solid with a melting point range of 41-43°C. [6] The compound exhibits excellent solubility in most organic solvents, making it a practical reagent for various synthetic applications. [6]

Q6: Are there any computational studies that shed light on the reactivity of 2,4,6-Triisopropylbenzenesulfonyl azide?

A6: Computational chemistry played a crucial role in understanding the unexpected formation of (diphenylmethylidene)cycloheptatrienes (heptafulvenes) alongside triphenylethenes from tritylcarbenes. [1] Static DFT, coupled cluster, and ab initio molecular dynamics calculations revealed that a fused bicyclobutane intermediate is key to heptafulvene formation. While the bicyclobutane can rearrange into triphenylethene, the energy landscape favors the heptafulvene pathway. This computational insight provided a deeper understanding of the reaction mechanism involving 2,4,6-Triisopropylbenzenesulfonyl azide.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)

![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)